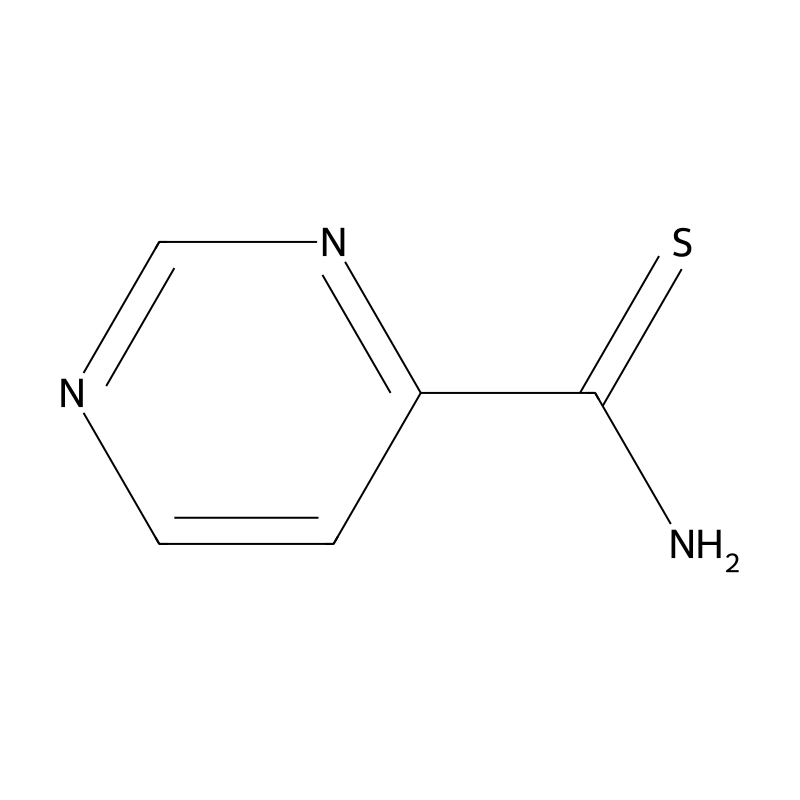

Pyrimidine-4-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Inflammatory Activities

Scientific Field: Pharmacology

Summary of Application: Pyrimidines have been found to have anti-inflammatory effects.

Methods of Application: Numerous methods for the synthesis of pyrimidines are described in the literature

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.

Antibacterial Activities

Scientific Field: Microbiology

Summary of Application: Pyrimidines and their derivatives have been found to have antibacterial properties.

Results or Outcomes: The synthesized pyrimidine derivatives were subjected to in vitro study of antibacterial activities by using three different species namely, Pseudomonas aeruginosa (Gram –ve), Staphylococcus aureus (Gram + ve) and Escherichia coli (Gram –ve).

Antitumor Activities

Scientific Field: Oncology

Summary of Application: Pyrimidines and their derivatives have been found to have antitumor properties.

Results or Outcomes: The synthesized pyrimidine derivatives were subjected to in vitro study of antitumor activities.

Anticancer Activities

Summary of Application: Pyrimidines and their derivatives have been found to have anticancer properties.

Results or Outcomes: The synthesized pyrimidine derivatives were subjected to in vitro study of anticancer activities.

Anti-hypertensive Activities

Scientific Field: Cardiology

Summary of Application: Pyrimidines and their derivatives have been found to have anti-hypertensive properties.

Results or Outcomes: The synthesized pyrimidine derivatives were subjected to in vitro study of anti-hypertensive activities.

Antifungal Activities

Summary of Application: Pyrimidines and their derivatives have been found to have antifungal properties.

Results or Outcomes: The synthesized pyrimidine derivatives were subjected to in vitro study of antifungal activities.

Antioxidant Activities

Summary of Application: Pyrimidines and their derivatives have been found to have antioxidant properties.

Results or Outcomes: The synthesized pyrimidine derivatives were subjected to in vitro study of antioxidant activities.

Antiviral Activities

Scientific Field: Virology

Summary of Application: Pyrimidines and their derivatives have been found to have antiviral properties.

Results or Outcomes: The synthesized pyrimidine derivatives were subjected to in vitro study of antiviral activities.

Antituberculosis Activities

Summary of Application: Pyrimidines and their derivatives have been found to have antituberculosis properties.

Results or Outcomes: The synthesized pyrimidine derivatives were subjected to in vitro study of antituberculosis activities.

Research has indicated that pyrimidine-4-carbothioamide derivatives exhibit notable biological activities, including anticonvulsant properties. A study highlighted their potential as inhibitors of N-acyl phosphatidylethanolamine phospholipase D, suggesting implications in neuropharmacology and pain management . Other investigations have shown that modifications to the pyrimidine scaffold can lead to compounds with varying degrees of efficacy against different biological targets.

The synthesis of pyrimidine-4-carbothioamide can be achieved through several methods:

- Multicomponent Reactions: A notable approach involves a four-component reaction strategy using amidines, styrene, and N,N-dimethylformamide as starting materials, catalyzed by palladium . This method is efficient and utilizes readily available reagents.

- Condensation Reactions: Another common method includes the condensation of thiourea with pyrimidine derivatives under acidic or basic conditions, facilitating the formation of the carbothioamide linkage.

- Direct Functionalization: Pyrimidine-4-carbothioamide can also be synthesized via direct functionalization of existing pyrimidine compounds through thiolation reactions.

Pyrimidine-4-carbothioamide and its derivatives have several applications:

- Pharmaceuticals: Due to their biological activity, these compounds are explored as potential drug candidates for treating various conditions, including epilepsy and inflammation.

- Agricultural Chemistry: Some derivatives may possess herbicidal or fungicidal properties, making them useful in agricultural applications.

- Material Science: Pyrimidine-based compounds are investigated for their utility in developing novel materials with specific electronic or optical properties.

Studies have focused on understanding how pyrimidine-4-carbothioamide interacts with biological targets. Structure-activity relationship (SAR) analyses have been crucial in identifying key modifications that enhance its inhibitory effects on enzymes like N-acyl phosphatidylethanolamine phospholipase D. These interactions are essential for optimizing therapeutic profiles and minimizing side effects .

Several compounds share structural similarities with pyrimidine-4-carbothioamide. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Pyrimidine-2-carboxamide | Carboxamide group at position 2 | Anticancer activity |

| Pyrimidine-5-thiol | Thiol group at position 5 | Antimicrobial properties |

| Pyrimidine-4-thione | Thione group instead of carbothioamide | Potential anti-inflammatory effects |

| Pyrimidine-3-carbothioamide | Carbothioamide at position 3 | Neuroprotective activity |

Pyrimidine-4-carbothioamide stands out due to its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its unique structure allows for diverse modifications that can lead to novel therapeutic agents.